molecular formula C15H13NO4 B139077 Enkleine CAS No. 139682-16-9

Enkleine

Cat. No. B139077
M. Wt: 271.27 g/mol
InChI Key: BZQQAEIZFVBENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enkleine is a natural compound that has been extensively studied for its potential therapeutic applications. It is a type of flavonoid that is found in a variety of plants, including citrus fruits, grapes, and tea leaves. Enkleine has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In

Mechanism Of Action

Enkleine exerts its biological effects through various mechanisms of action. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Enkleine has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation.

Biochemical And Physiological Effects

Enkleine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Enkleine has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, enkleine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Enkleine has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. Enkleine is also easy to synthesize and can be produced in large quantities. However, there are also limitations to using enkleine in lab experiments. Enkleine has low solubility in water, which can limit its bioavailability. Additionally, enkleine can exhibit low stability under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research on enkleine. One area of interest is the development of enkleine-based therapies for the treatment of various diseases. Another area of interest is the optimization of enkleine synthesis methods to improve its bioavailability and stability. Additionally, further research is needed to elucidate the precise mechanisms of action of enkleine and its potential interactions with other compounds. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of enkleine in humans.

Scientific Research Applications

Enkleine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Enkleine has also been studied for its potential applications in the treatment of various diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.

properties

CAS RN

139682-16-9

Product Name

Enkleine

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

5-hydroxy-4,7-dimethoxy-2H-benzo[g]isoquinolin-1-one

InChI

InChI=1S/C15H13NO4/c1-19-9-4-3-8-5-11-13(14(17)10(8)6-9)12(20-2)7-16-15(11)18/h3-7,17H,1-2H3,(H,16,18)

InChI Key

BZQQAEIZFVBENR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C2C=C1)C(=O)NC=C3OC)O

Canonical SMILES

COC1=CC2=C(C3=C(C=C2C=C1)C(=O)NC=C3OC)O

Other CAS RN

139682-16-9

synonyms

5-hydroxy-4,7-dimethoxybenz(g)isoquinolin-1-one
enkleine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enkleine
Reactant of Route 2
Reactant of Route 2
Enkleine
Reactant of Route 3
Reactant of Route 3
Enkleine
Reactant of Route 4
Reactant of Route 4
Enkleine
Reactant of Route 5
Reactant of Route 5
Enkleine
Reactant of Route 6
Enkleine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.